molecular formula C13H9ClN2O B1416471 2-(2-Chlorophenyl)-1,3-benzoxazol-6-amine CAS No. 1134316-96-3

2-(2-Chlorophenyl)-1,3-benzoxazol-6-amine

Cat. No. B1416471
M. Wt: 244.67 g/mol
InChI Key: JAUJLLJKGXLRIZ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, refractive index, acidity or basicity, and reactivity with other substances.


Scientific Research Applications

Antimicrobial Activities Benzoxazole derivatives, including those similar to 2-(2-Chlorophenyl)-1,3-benzoxazol-6-amine, have been synthesized and tested for their antimicrobial activities. Some of these compounds have shown good to moderate activities against test microorganisms (Bektaş et al., 2007).

Anticancer Agents Research has also been conducted on the synthesis of benzoxazole and benzoxazolone derivatives for their potential as anticancer agents. These studies found that the presence of a cyclic amine moiety in the benzoxazole scaffold influenced their cytotoxic effect towards cancer cells (Murty et al., 2011).

Structural Analysis and Coordination Compounds A novel compound closely related to 2-(2-Chlorophenyl)-1,3-benzoxazol-6-amine was synthesized and studied for its potential in forming coordination compounds. This research focused on structural analysis and the potential of these compounds in various applications (Téllez et al., 2013).

Synthesis Methods Various methods have been developed to synthesize benzoxazole derivatives. These include electrochemically initiated oxidative amination, which offers a simplified and waste-reducing process (Gao et al., 2014), and copper-catalyzed intramolecular O-arylation for efficient synthesis under mild conditions (Wu et al., 2014).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(2-chlorophenyl)-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-10-4-2-1-3-9(10)13-16-11-6-5-8(15)7-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUJLLJKGXLRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1,3-benzoxazol-6-amine

CAS RN

1134316-96-3
Record name 1134316-96-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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